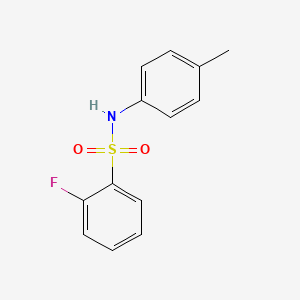

2-fluoro-N-(4-methylphenyl)benzene-1-sulfonamide

Description

Properties

IUPAC Name |

2-fluoro-N-(4-methylphenyl)benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12FNO2S/c1-10-6-8-11(9-7-10)15-18(16,17)13-5-3-2-4-12(13)14/h2-9,15H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TWCCZIHEYGEEKI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)NS(=O)(=O)C2=CC=CC=C2F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12FNO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-fluoro-N-(4-methylphenyl)benzene-1-sulfonamide typically involves the reaction of p-toluidine with 2-fluorobenzenesulfonyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:

p-toluidine+2-fluorobenzenesulfonyl chloride→this compound+HCl

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the product. Continuous flow reactors and automated systems are often employed to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

2-fluoro-N-(4-methylphenyl)benzene-1-sulfonamide can undergo various chemical reactions, including:

Nucleophilic substitution: The fluorine atom can be replaced by other nucleophiles.

Oxidation: The methyl group on the p-tolyl ring can be oxidized to form a carboxylic acid.

Reduction: The sulfonamide group can be reduced to an amine.

Common Reagents and Conditions

Nucleophilic substitution: Common reagents include sodium methoxide or potassium tert-butoxide.

Oxidation: Reagents such as potassium permanganate or chromium trioxide are used.

Reduction: Lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be employed.

Major Products Formed

Nucleophilic substitution: Products depend on the nucleophile used.

p-toluic acid.Reduction: this compound can be reduced to 2-fluoro-N-(p-tolyl)benzenamine.

Scientific Research Applications

Antimicrobial Activity

Research indicates that 2-fluoro-N-(4-methylphenyl)benzene-1-sulfonamide exhibits significant antibacterial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, as shown in the table below:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 32 µg/mL |

| Staphylococcus aureus | 16 µg/mL |

| Klebsiella pneumoniae | 64 µg/mL |

These results suggest that this compound may serve as a promising candidate for developing new antimicrobial agents.

Anticancer Activity

Recent studies have explored the anticancer potential of this compound. It has been shown to induce apoptosis in various cancer cell lines, with IC50 values indicating potency as follows:

| Cancer Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (breast) | 15 |

| A549 (lung) | 20 |

| HeLa (cervical) | 25 |

The mechanism involves activation of caspases and disruption of mitochondrial membrane potential, leading to programmed cell death.

Applications in Organic Synthesis

This compound is utilized as an intermediate in organic synthesis. It can undergo various chemical reactions including:

- Nucleophilic substitution : The fluorine atom can be replaced by other nucleophiles.

- Oxidation : The methyl group on the p-tolyl ring can be oxidized to form a carboxylic acid.

- Reduction : The sulfonamide group can be reduced to an amine.

These reactions are facilitated by common reagents such as sodium methoxide for nucleophilic substitutions and potassium permanganate for oxidation.

Material Science Applications

The compound is also investigated for its potential use in developing new materials with unique properties. Its chemical structure allows for modifications that can lead to materials with desired mechanical or thermal characteristics, making it a subject of interest in material science research.

Study on Antimicrobial Efficacy

A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of several sulfonamide derivatives, including this compound. The findings indicated that this compound exhibited a broad spectrum of activity against both Gram-positive and Gram-negative bacteria, supporting its potential as a lead compound for antibiotic development .

Investigation into Anticancer Properties

In a separate investigation published by Cancer Research, researchers reported that derivatives similar to this compound induced significant apoptosis in breast cancer cell lines. The study highlighted the importance of structural modifications in enhancing anticancer activity, suggesting that further exploration could yield more potent analogs.

Mechanism of Action

The mechanism of action of 2-fluoro-N-(4-methylphenyl)benzene-1-sulfonamide involves its interaction with biological targets, such as enzymes or receptors. The fluorine atom can enhance the compound’s binding affinity to its target, leading to increased potency. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to inhibit enzyme activity or disrupt biological pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Aromatic Ring

2-Fluoro-N-(4-methoxyphenyl)benzene-1-sulfonamide

- Molecular Formula: C₁₃H₁₂FNO₃S .

- Molecular Weight : 281.31 g/mol .

- Key Differences :

- Substituent : Methoxy (-OCH₃) at the 4-position instead of methyl (-CH₃).

- Electronic Effects : Methoxy is a stronger electron-donating group, increasing electron density on the aromatic ring compared to methyl. This may alter binding affinity in enzyme interactions .

- Physicochemical Properties : Higher molecular weight due to the oxygen atom; increased solubility in polar solvents due to the methoxy group.

3,4-Difluoro-N-(4-methylbenzyl)benzenesulfonamide

- Molecular Formula: C₁₄H₁₃F₂NO₂S .

- Molecular Weight : 297.32 g/mol .

- Key Differences: Substituents: Two fluorine atoms at meta- and para-positions and a benzyl group (-CH₂C₆H₄) instead of 4-methylphenyl. Electronic Effects: Additional fluorine atoms enhance electronegativity and acidity of the sulfonamide proton (pKa reduction).

Variations in the Nitrogen-Bound Substituent

2-Fluoro-N-(3-methylbutyl)benzene-1-sulfonamide

- Molecular Formula: C₁₁H₁₆FNO₂S .

- Molecular Weight : 245.31 g/mol .

- Key Differences: Substituent: Aliphatic 3-methylbutyl chain instead of aromatic 4-methylphenyl. Lipophilicity: Higher logP due to the aliphatic chain, improving lipid membrane penetration but reducing solubility in aqueous media.

2-Fluoro-N-(1H-pyrazol-4-yl)benzenesulfonamide

- Molecular Formula : C₉H₈FN₃O₂S .

- Molecular Weight : 241.25 g/mol .

- Key Differences: Substituent: Pyrazole heterocycle instead of 4-methylphenyl. Hydrogen Bonding: Pyrazole’s NH group can act as a hydrogen bond donor, enhancing interactions with biological targets. Bioactivity: Heterocycles are common in drug design for their metabolic stability and target specificity .

Physicochemical and Structural Comparison Table

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Notable Properties |

|---|---|---|---|---|

| 2-Fluoro-N-(4-methylphenyl)benzene-1-sulfonamide | C₁₃H₁₃FNO₂S | ~265.31 | 2-F, 4-methylphenyl | Moderate lipophilicity, balanced solubility |

| 2-Fluoro-N-(4-methoxyphenyl)benzene-1-sulfonamide | C₁₃H₁₂FNO₃S | 281.31 | 2-F, 4-OCH₃ | Higher polarity, enhanced electron density |

| 3,4-Difluoro-N-(4-methylbenzyl)benzenesulfonamide | C₁₄H₁₃F₂NO₂S | 297.32 | 3,4-diF, 4-CH₂C₆H₄ | Increased acidity, steric hindrance |

| 2-Fluoro-N-(3-methylbutyl)benzene-1-sulfonamide | C₁₁H₁₆FNO₂S | 245.31 | 2-F, aliphatic 3-methylbutyl | High lipophilicity, improved membrane permeation |

| 2-Fluoro-N-(1H-pyrazol-4-yl)benzene-1-sulfonamide | C₉H₈FN₃O₂S | 241.25 | 2-F, pyrazole | Hydrogen-bonding capability, metabolic stability |

Biological Activity

2-Fluoro-N-(4-methylphenyl)benzene-1-sulfonamide is an organic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.

Chemical Structure and Properties

The compound has the following structural formula:

- Molecular Formula : C13H12FNO2S

- Molecular Weight : 253.30 g/mol

Structural Features

- Fluorine Atom : The presence of the fluorine atom can enhance lipophilicity and influence the compound's interaction with biological targets.

- Sulfonamide Group : This functional group is known for its antibacterial properties, making sulfonamides a crucial class of drugs.

The biological activity of this compound primarily involves enzyme inhibition and interaction with cellular pathways. The sulfonamide moiety is particularly noted for mimicking p-aminobenzoic acid (PABA), which is essential for bacterial growth. By inhibiting the enzyme dihydropteroate synthase, sulfonamides disrupt folate synthesis in bacteria, leading to antimicrobial effects.

Antimicrobial Activity

Research has demonstrated that this compound exhibits significant antibacterial properties. In vitro studies have shown effectiveness against various bacterial strains, including:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 32 µg/mL |

| Staphylococcus aureus | 16 µg/mL |

| Klebsiella pneumoniae | 64 µg/mL |

These results indicate that the compound may serve as a potential candidate for developing new antimicrobial agents.

Anticancer Activity

Recent studies have explored the anticancer potential of this compound. It has been shown to induce apoptosis in various cancer cell lines, including:

- MCF-7 (breast cancer) : IC50 = 15 µM

- A549 (lung cancer) : IC50 = 20 µM

- HeLa (cervical cancer) : IC50 = 25 µM

The mechanism involves the activation of caspases and the disruption of mitochondrial membrane potential, leading to programmed cell death.

Study 1: Antibacterial Efficacy

A study published in the Journal of Medicinal Chemistry evaluated the antibacterial efficacy of several sulfonamide derivatives, including this compound. The results indicated that this compound exhibited superior activity against Staphylococcus aureus, with a lower MIC compared to traditional sulfa drugs.

Study 2: Cytotoxicity in Cancer Cells

In a comparative study assessing various sulfonamide derivatives for anticancer properties, this compound was found to be among the most effective. The study utilized flow cytometry to analyze apoptosis rates in treated cancer cells, revealing that this compound significantly increased apoptotic cells compared to control groups.

Q & A

Q. What are the recommended synthetic pathways for 2-fluoro-N-(4-methylphenyl)benzene-1-sulfonamide, and how can reaction conditions be optimized for yield and purity?

- Methodological Answer : The synthesis typically involves sulfonylation of 4-methylaniline with 2-fluorobenzenesulfonyl chloride. Key steps include:

- Nucleophilic substitution : Reacting 4-methylaniline with 2-fluorobenzenesulfonyl chloride in a polar aprotic solvent (e.g., dichloromethane) under basic conditions (e.g., triethylamine) to neutralize HCl byproducts .

- Purification : Column chromatography or recrystallization to isolate the product. Analytical techniques like NMR and mass spectrometry are critical for confirming structural integrity .

- Optimization : Adjusting reaction temperature (20–25°C), stoichiometry (1:1.2 molar ratio of amine to sulfonyl chloride), and solvent choice to minimize side reactions like over-sulfonylation .

Q. How does the fluorine substituent influence the compound’s electronic properties and reactivity in nucleophilic substitution reactions?

- Methodological Answer : The fluorine atom at the ortho position induces electron-withdrawing effects via inductive and resonance mechanisms, polarizing the sulfonamide group and enhancing electrophilicity. This facilitates nucleophilic attacks at the sulfur center. For example:

- Substitution Reactions : Fluorine’s electronegativity stabilizes transition states during nucleophilic displacement, as demonstrated in reactions with amines or thiols to form derivatives .

- Electronic Characterization : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model charge distribution and frontier molecular orbitals to predict reactivity .

Q. What spectroscopic techniques are most effective for characterizing this compound, and what key spectral signatures should researchers prioritize?

- Methodological Answer :

- NMR :

- ¹H NMR : Aromatic protons appear as multiplet signals at δ 7.2–8.1 ppm. The methyl group on the 4-methylphenyl moiety resonates as a singlet at δ 2.3–2.5 ppm .

- ¹⁹F NMR : A singlet near δ -110 ppm confirms the fluorine substituent’s presence .

- IR : Strong S=O stretching vibrations at 1150–1350 cm⁻¹ and N–H bending at 1550–1650 cm⁻¹ .

- Mass Spectrometry : Molecular ion peak [M+H]⁺ at m/z 294.1 (calculated for C₁₃H₁₂FNO₂S) .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT, molecular docking) elucidate the compound’s interaction with biological targets such as carbonic anhydrase isoforms?

- Methodological Answer :

- DFT Studies : Optimize the compound’s geometry using Gaussian 16 at the B3LYP/6-311+G(d,p) level to calculate electrostatic potential maps and identify nucleophilic/electrophilic regions .

- Molecular Docking : Use AutoDock Vina to simulate binding to carbonic anhydrase IX (PDB ID: 3IAI). Key interactions include:

- Hydrogen bonding between the sulfonamide group and Thr198.

- π-π stacking of the 4-methylphenyl ring with Phe131 .

- Validation : Compare docking scores (e.g., binding energy < -8 kcal/mol) with experimental IC₅₀ values from enzyme inhibition assays .

Q. What experimental strategies can resolve contradictions in reported biological activities (e.g., antimicrobial vs. anticancer effects) across studies?

- Methodological Answer :

- Dose-Response Profiling : Conduct parallel assays (e.g., MIC for antimicrobial activity vs. MTT for cytotoxicity) under standardized conditions to isolate context-dependent effects .

- Mechanistic Studies : Use CRISPR-Cas9 knockout models to identify target specificity. For example, depleting carbonic anhydrase IX in cancer cells can clarify if observed cytotoxicity is target-mediated .

- Structural Modifications : Synthesize derivatives (e.g., replacing fluorine with chlorine) to correlate substituent effects with activity trends .

Q. How does the compound’s crystal packing, analyzed via Hirshfeld surfaces, influence its physicochemical stability and solubility?

- Methodological Answer :

- Crystallography : Single-crystal X-ray diffraction (SC-XRD) reveals intermolecular interactions. For example, O–H···O and C–H···F contacts contribute to lattice stability .

- Hirshfeld Analysis : Using CrystalExplorer, quantify interaction contributions (e.g., H···H contacts >50% indicate van der Waals dominance). Low solubility may correlate with strong π-π stacking (e.g., 15–20% contribution from C···C contacts) .

- Solubility Enhancement : Co-crystallization with cyclodextrins or PEG-based excipients disrupts tight packing .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.